molecular formula C13H12N2O2 B1356869 4-(4-Oxopiperidine-1-carbonyl)benzonitrile CAS No. 268730-72-9

4-(4-Oxopiperidine-1-carbonyl)benzonitrile

Cat. No. B1356869
M. Wt: 228.25 g/mol
InChI Key: ZEWMUOQEPSDMTH-UHFFFAOYSA-N
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Description

4-(4-Oxopiperidine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C13H12N2O2 . It is generally used as a building block in the synthesis of various medicinal compounds .


Molecular Structure Analysis

The linear formula of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile is C13H12N2O2 . The molecular weight is 228.25 g/mol.

Scientific Research Applications

  • Structural Analysis and Chemical Properties :

    • A study by Rajesh et al. (2010) examined the structure of a compound closely related to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, highlighting its conformation and interactions within the crystal packing. This research provides insights into the structural characteristics of similar compounds (Rajesh et al., 2010).
  • Reactivity and Photolysis Studies :

    • Toda et al. (1972) investigated the photolysis of hindered N-Chloroamines, including a compound structurally similar to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile. This study provides insights into the reactivity of these compounds under specific conditions (Toda et al., 1972).
  • Applications in Organic Synthesis and Chemistry :

    • Ren et al. (1996) explored the use of a related compound, 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, as an oxyfunctionalizing reagent for enolizable ketones. This demonstrates the potential application of similar compounds in organic synthesis (Ren et al., 1996).
    • Köhn and Hättig (2004) studied the excited state structures of 4-(N,N-Dimethyl-amino)benzonitrile, a compound related to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, providing valuable insights into its electronic properties and potential applications in photophysical studies (Köhn & Hättig, 2004).
  • Potential Industrial Applications :

    • Huang et al. (2014) investigated 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for lithium-ion batteries. This research suggests the possibility of using structurally similar compounds in the development of high-performance batteries (Huang et al., 2014).
  • Further Chemical Transformations and Synthesis :

    • Vafina et al. (2003) conducted a study on the synthesis and stereochemistry of 3-Azabicyclo[3.3.1]nonane derivatives, which are chemically related to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile. This research contributes to the understanding of the synthesis and transformations of such compounds (Vafina et al., 2003).

Safety And Hazards

The safety data sheet for benzonitrile, a related compound, indicates that it is a combustible liquid that is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling it . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

4-(4-oxopiperidine-1-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWMUOQEPSDMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593149
Record name 4-(4-Oxopiperidine-1-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Oxopiperidine-1-carbonyl)benzonitrile

CAS RN

268730-72-9
Record name 4-(4-Oxopiperidine-1-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Liu, J Chan, CM Bryant, PA Duspara, EE Lee… - Tetrahedron …, 2012 - Elsevier
The fluorination of ketones, ketals, and enamides has been achieved using the electrophilic fluorinating reagent Selectfluor™ (F-TEDA-BF 4 ). For the reactions of ketones and ketals …
Number of citations: 31 www.sciencedirect.com

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